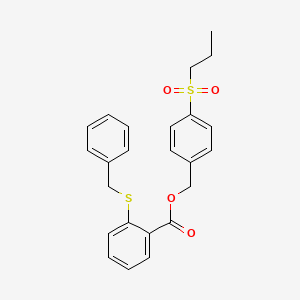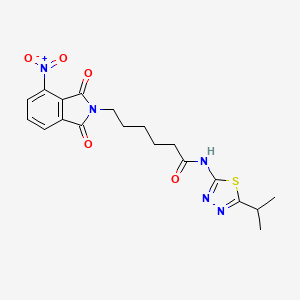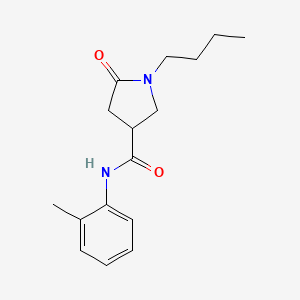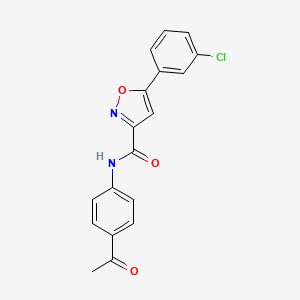![molecular formula C24H16Cl2N2O5 B4558136 5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4558136.png)
5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinetrione derivatives often involves multicomponent reactions, offering a versatile approach to introducing various substituents into the pyrimidine ring. For example, the synthesis of related pyrimidine derivatives has been demonstrated through reactions involving acylation, cyclocondensation, and reduction steps, utilizing starting materials such as acetic and propionic anhydride, aromatic amine hydrochlorides, and sodium borohydride for reductions (Tolkunov et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (NMR, FT-IR) play a crucial role in determining the molecular structure of pyrimidinetrione derivatives. These techniques provide insights into the geometry, conformation, and electron distribution within the molecule, essential for understanding its reactivity and interaction with other molecules. For instance, the structural characterization of similar compounds has been achieved through detailed NMR and FT-IR analysis, complemented by DFT calculations to predict isomer stability (Barakat et al., 2015).
Chemical Reactions and Properties
Pyrimidinetrione derivatives undergo various chemical reactions, including cyclocondensation, hydrolysis, and halogenation, leading to a wide range of functionalized compounds. These reactions are pivotal for modifying the chemical structure to enhance desired properties or introduce new functionalities. The reactivity towards different reagents and conditions highlights the versatile nature of pyrimidinetrione derivatives in synthetic chemistry (Khattab et al., 1996).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1. Novel Synthesis Approaches
A variety of synthetic methodologies have been developed for the preparation of pyrimidinetrione derivatives and related compounds. For instance, a mild approach to synthesize 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides involves the reaction of benzylhydroxylamine with 6-cyanopurines, leading to the formation of pyrimido[5,4-d]pyrimidines, which are precursors to pyrimidinetrione N-oxides upon reflux in ethanol or acetonitrile (Ribeiro et al., 2009).
2. Catalyst-Free Synthetic Processes
The catalyst-free, one-pot synthesis of diversely substituted pyrimidinetriones demonstrates an eco-friendly and efficient approach to obtaining pharmaceutically interesting compounds. This method involves a three-component reaction in aqueous ethanol at room temperature, highlighting the versatility and atom economy of the synthesis process (Brahmachari & Nayek, 2017).
Potential Biological Activities
1. Antiviral Activity
Derivatives of pyrimidinetriones, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been explored for their antiviral activities. Certain derivatives have shown marked inhibition of retrovirus replication in cell culture, offering potential therapeutic avenues for treating viral infections (Hocková et al., 2003).
2. Antihypertensive Potential
A study on selected pyrimidine derivatives revealed their antihypertensive potential, demonstrating blood pressure-lowering effects, reno-protective properties, and vasodilatory actions mediated via calcium antagonist pathways, antioxidant, and anti-inflammatory mechanisms. This research underscores the therapeutic potential of pyrimidinetrione derivatives in managing hypertension (Irshad et al., 2021).
Propriétés
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-phenylmethoxyphenyl)methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O5/c25-19-11-15(12-20(26)21(19)33-13-14-4-2-1-3-5-14)10-18-22(30)27-24(32)28(23(18)31)16-6-8-17(29)9-7-16/h1-12,29H,13H2,(H,27,30,32)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVTZEVKYRWLRU-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)

![N-(2-fluorophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4558070.png)
![ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4558094.png)

![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)

![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)


